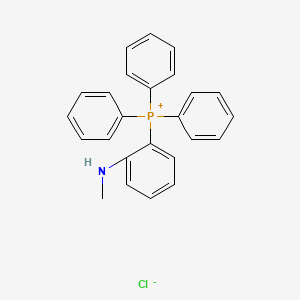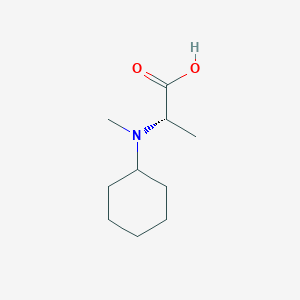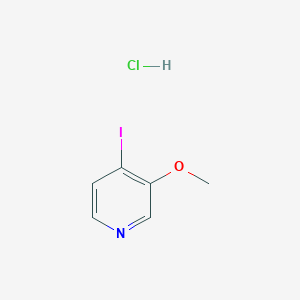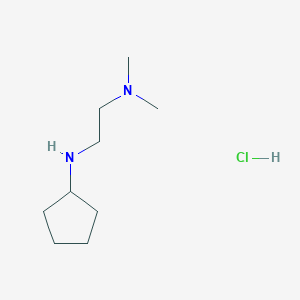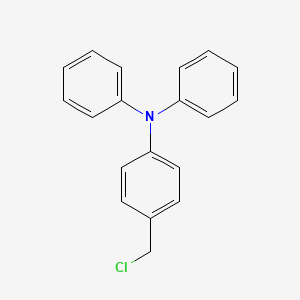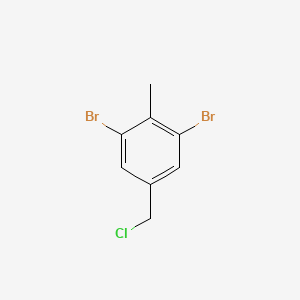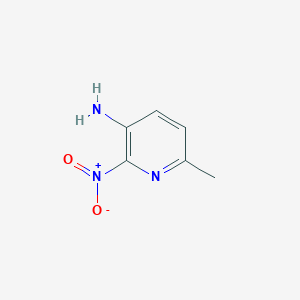
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is a coordination compound that features platinum in the +2 oxidation state. This compound is known for its use in various catalytic processes and is characterized by the presence of 1,2-bis(diphenylphosphino)ethane as a bidentate ligand, which forms a stable complex with platinum(II) chloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) typically involves the reaction of platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol. The general reaction can be represented as follows:
PtCl2+(C6H5)2PCH2CH2P(C6H5)2→PtCl2(C6H5)2PCH2CH2P(C6H5)2
The reaction is typically conducted under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0) under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine, pyridine, and halide salts. These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products
Substitution Products: Formation of new platinum complexes with different ligands.
Oxidation Products: Formation of platinum(IV) complexes.
Reduction Products: Formation of platinum(0) complexes.
Wissenschaftliche Forschungsanwendungen
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, similar to other platinum-based drugs.
Material Science: It is used in the synthesis of advanced materials and nanomaterials due to its unique coordination properties.
Biological Studies: The compound is used to study the interaction of platinum complexes with biological molecules such as DNA and proteins.
Wirkmechanismus
The mechanism of action of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) involves coordination to target molecules through its platinum center. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This interaction can induce apoptosis in cancer cells . The compound can also interact with proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II)dichloride(1,2-bis(diphenylphosphino)ethane): Similar structure but with palladium instead of platinum.
Nickel(II)dichloride(1,2-bis(diphenylphosphino)ethane): Contains nickel and is used in different catalytic applications.
Platinum(II)dichloride(1,1-bis(diphenylphosphino)methane): Similar ligand structure but with a different spacer between the phosphine groups.
Uniqueness
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is unique due to its high stability and versatility in forming various coordination complexes. Its platinum center provides distinct electronic properties that make it highly effective in catalysis and medicinal applications .
Eigenschaften
Molekularformel |
C26H24Cl2P2Pt |
|---|---|
Molekulargewicht |
664.4 g/mol |
IUPAC-Name |
dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
UGVHWZLAQNPMGQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)


![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
